molecular formula C11H16O3 B13917891 2-Isopropyl-5-(methoxymethoxy)phenol

2-Isopropyl-5-(methoxymethoxy)phenol

Cat. No.: B13917891
M. Wt: 196.24 g/mol
InChI Key: RFEUXBGFDLMGCP-UHFFFAOYSA-N
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Description

2-Isopropyl-5-(methoxymethoxy)phenol is a chemical compound that belongs to the class of monoterpene phenols. It is structurally related to thymol, which is a well-known compound found in thyme essential oil. This compound is known for its potential pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-5-(methoxymethoxy)phenol typically involves the alkylation of thymol with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxymethyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-5-(methoxymethoxy)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Isopropyl-5-(methoxymethoxy)phenol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its antimicrobial and antiseptic activities.

    Industry: Used in the formulation of disinfectants and preservatives.

Mechanism of Action

The mechanism of action of 2-Isopropyl-5-(methoxymethoxy)phenol involves its interaction with cellular components. It can scavenge free radicals, thereby exhibiting antioxidant activity. The compound may also inhibit the production of pro-inflammatory cytokines, contributing to its anti-inflammatory effects. Additionally, it can disrupt microbial cell membranes, leading to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isopropyl-5-(methoxymethoxy)phenol is unique due to the presence of the methoxymethyl group, which can influence its solubility, reactivity, and biological activity.

Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

5-(methoxymethoxy)-2-propan-2-ylphenol

InChI

InChI=1S/C11H16O3/c1-8(2)10-5-4-9(6-11(10)12)14-7-13-3/h4-6,8,12H,7H2,1-3H3

InChI Key

RFEUXBGFDLMGCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1)OCOC)O

Origin of Product

United States

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